(S)-Fmoc-3-amino-5-[(n'-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid
CAS No.:
Cat. No.: VC13513827
Molecular Formula: C38H46N4O7S
Molecular Weight: 702.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H46N4O7S |
|---|---|
| Molecular Weight | 702.9 g/mol |
| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]-pyrrolidin-1-ylmethylidene]amino]pentanoic acid |
| Standard InChI | InChI=1S/C38H46N4O7S/c1-23-24(2)35(25(3)31-21-38(4,5)49-34(23)31)50(46,47)41-36(42-18-10-11-19-42)39-17-16-26(20-33(43)44)40-37(45)48-22-32-29-14-8-6-12-27(29)28-13-7-9-15-30(28)32/h6-9,12-15,26,32H,10-11,16-22H2,1-5H3,(H,39,41)(H,40,45)(H,43,44)/t26-/m0/s1 |
| Standard InChI Key | IFTXXKQDJOBYSD-SANMLTNESA-N |
| Isomeric SMILES | CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N6CCCC6)C |
| SMILES | CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N6CCCC6)C |
| Canonical SMILES | CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N6CCCC6)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure is characterized by a central pentanoic acid backbone modified with orthogonal protective groups. The Fmoc group at the α-amino position ensures compatibility with standard SPPS protocols, while the Pbf-protected pyrrolidine-carboximidoyl moiety at the δ-position stabilizes the side chain during synthesis. Key physicochemical properties include:
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 702.9 g/mol | |
| Optical Rotation | (C=1 in DMF) | |
| Storage Conditions | 2–8°C (cold chain recommended) | |
| Purity | ≥97.5% (HPLC) | (analogous) |
The stereochemistry at the α-carbon (S-configuration) ensures proper peptide chain orientation, while the Pbf group’s sulfonyl component enhances solubility in organic solvents such as DMF and DCM . The compound’s optical purity (>99.0% enantiomeric excess) minimizes epimerization risks during coupling reactions .
Role in Solid-Phase Peptide Synthesis
Fmoc-Based Deprotection Mechanics
The Fmoc group is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF), allowing iterative peptide elongation without disturbing acid-labile Pbf protections. This orthogonality is critical for synthesizing peptides with post-translational modifications or non-natural amino acids. For example, the Pbf group remains stable during Fmoc deprotection, enabling the incorporation of functionalized side chains in neuropeptide analogs .
Side-Chain Functionalization
The pyrrolidine-carboximidoyl moiety introduces a rigid, cyclic structure that mimics proline’s conformational constraints. This feature is exploited in designing peptidomimetics for G-protein-coupled receptor (GPCR) targets, where helical or turn structures are often required . Additionally, the Pbf group’s sulfonyl component can participate in hydrogen bonding, further stabilizing secondary structures .
Applications in Drug Development
Oncology-Targeted Therapies
The compound’s ability to incorporate tumor-homing sequences (e.g., RGD motifs) has been leveraged in conjugate drugs. For instance, peptides synthesized using this building block have been linked to chemotherapeutic agents like doxorubicin, enhancing tumor-specific delivery while reducing systemic toxicity . Preclinical studies report a 40–60% increase in tumor accumulation compared to untargeted analogs.
Neurological Disorder Research
In Alzheimer’s disease models, peptides derived from this compound inhibit β-secretase (BACE1) with IC values of 12–18 nM, as demonstrated in cortical neuron assays . The Pbf group’s lipophilicity improves blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted therapeutics.
Bioconjugation and Vaccine Design
The δ-amino group, exposed after Pbf deprotection, serves as a handle for site-specific bioconjugation. In mRNA vaccine platforms, this group has been used to attach Toll-like receptor (TLR) agonists, enhancing immunogenicity by 3–5 fold in murine models. Additionally, its compatibility with click chemistry (e.g., azide-alkyne cycloaddition) enables the modular assembly of antibody-drug conjugates (ADCs) .
Challenges and Future Directions
While the compound’s synthetic utility is well-established, scalability remains a concern due to its multi-step synthesis (typical yields: 15–20% over 8 steps) . Advances in flow chemistry and enzymatic resolution may address this limitation. Furthermore, the exploration of novel protective groups with improved metabolic stability could expand its applications in oral peptide therapeutics.
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